molecular formula C9H15N5O B12099639 1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol CAS No. 111152-92-2

1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol

Katalognummer: B12099639
CAS-Nummer: 111152-92-2
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: FKWVUTXHCHWNCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol is a chemical compound that features a piperidine ring attached to a pyrimidine ring with two amino groups at positions 2 and 6

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often include controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodosylbenzene for oxidation reactions.

    Hydrogenation Catalysts: For reduction reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while substitution reactions can produce various substituted piperidine compounds.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. For example, piperidine derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects . The compound may act by forming strong interactions with its targets, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,6-Diaminopyrimidin-4-yl)piperidin-3-ol is unique due to its specific combination of a piperidine ring and a diaminopyrimidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Eigenschaften

CAS-Nummer

111152-92-2

Molekularformel

C9H15N5O

Molekulargewicht

209.25 g/mol

IUPAC-Name

1-(2,6-diaminopyrimidin-4-yl)piperidin-3-ol

InChI

InChI=1S/C9H15N5O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(15)5-14/h4,6,15H,1-3,5H2,(H4,10,11,12,13)

InChI-Schlüssel

FKWVUTXHCHWNCH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=NC(=NC(=C2)N)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.